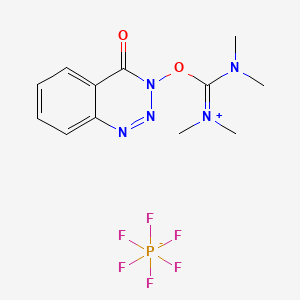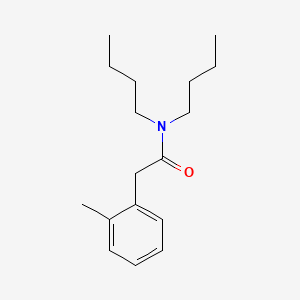
8-Hydroxyodoroside A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxyodoroside A, also known as this compound, is a useful research compound. Its molecular formula is C30H46O8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Traitement du cancer
8-Hydroxyodoroside A a été identifié comme un agent antitumoral potentiel. Il est isolé des herbes de Nerium indicum et a montré des résultats prometteurs dans l'inhibition de la croissance tumorale avec moins d'effets secondaires {svg_1}. Ce composé fait partie d'un groupe qui comprend d'autres composés comme la nérigoside et l'oléandrigénine, qui sont explorés pour leurs effets thérapeutiques contre le cancer.
Source de glycosides cardiaques
Le composé a été isolé en tant que glycoside cardiaque de la plante parasite Cuscuta reflexa. Les glycosides cardiaques ont une histoire d'utilisation dans le traitement des affections cardiaques, et les propriétés cytotoxiques de this compound contre les lignées cellulaires du cancer du rein et de la prostate en font un composé intéressant dans la recherche médicale {svg_2}.
Applications anti-inflammatoires
En plus de ses propriétés antitumorales, this compound peut posséder des activités anti-inflammatoires. La plante mère Cuscuta reflexa a été étudiée pour ses propriétés anti-inflammatoires in vitro, suggérant des applications potentielles de ses dérivés, y compris this compound, dans le traitement des affections inflammatoires {svg_3}.
Phytochimie et pharmacognostie
L'étude de this compound contribue au domaine de la phytochimie, où elle ajoute à la compréhension des composés chimiques naturels. Son isolement et son identification à partir de Cuscuta reflexa fournissent des informations sur la phytophysiologie médicinale de la plante et ses utilisations potentielles en pharmacognostie {svg_4}.
Biologie moléculaire et génétique
La recherche sur des composés comme this compound peut éclairer la biologie moléculaire et la génétique. Comprendre l'interaction du composé avec les mécanismes cellulaires peut révéler de nouvelles voies ou cibles pour la manipulation génétique dans le traitement des maladies ou les programmes de sélection végétale {svg_5}.
Médecine traditionnelle
Historiquement, Cuscuta reflexa a été utilisée en médecine traditionnelle pour diverses affections. This compound étant l'un de ses composés actifs, il existe un potentiel pour que ce composé soit utilisé dans les pratiques de médecine traditionnelle, offrant peut-être des traitements alternatifs pour des affections telles que la jaunisse et les douleurs articulaires {svg_6}.
Mécanisme D'action
Target of Action
The primary target of 8-Hydroxyodoroside A is the Na+/K±ATPase (NKA) . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for numerous physiological processes.
Mode of Action
This compound inhibits the activity of NKA, similar to other cardiac glycosides . The compound interacts directly with NKA, leading to its inhibition . The interaction of this compound with NKA involves key interactions with Thr797 and Phe783 . This mode of action is quite similar to other known cardiac glycosides such as ouabain, digoxin, and digitoxin .
Biochemical Pathways
The inhibition of NKA by this compound affects various physiological activities, including cardiotonic and anticancer activities . .
Pharmacokinetics
These properties play a significant role in determining the bioavailability of a compound
Result of Action
The inhibition of NKA by this compound leads to significant anticancer activity . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Safety and Hazards
8-Hydroxyodoroside A is intended for research and development use only and is not for medicinal, household, or other use . In case of accidental ingestion or inhalation, it is advised to move the victim into fresh air, give oxygen if breathing is difficult, give artificial respiration if not breathing, and consult a doctor immediately .
Analyse Biochimique
Biochemical Properties
8-Hydroxyodoroside A plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been identified as an antitumor agent, interacting with compounds such as nerigoside, oleandrigenin, sarmentoside, oleaside A, oleandrin, narciclasine, trans-dihydronarciclasine, and bisdeoxynarciclasine . These interactions suggest that this compound may influence various biochemical pathways, potentially inhibiting or activating specific enzymes and altering protein functions.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, its antitumor properties suggest that it may interfere with cellular proliferation and apoptosis pathways, thereby inhibiting cancer cell growth . Additionally, this compound may modulate oxidative stress responses, further influencing cellular health and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been observed to form complexes with metal ions such as Cu2+, Zn2+, Bi2+, Mn2+, Mg2+, Cd2+, Ni2+, Fe3+, and Al3+, which may contribute to its biological activity . These interactions can lead to the modulation of enzyme activities and the regulation of gene expression, ultimately affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can be stored as a powder at -20°C for up to three years and at 4°C for up to two years . In solution, it remains stable at -80°C for six months and at -20°C for one month . These storage conditions are essential for maintaining its efficacy in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as antitumor activity, without significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal physiological processes . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. It has been identified as a biomarker for oxidative stress, indicating its role in oxidative damage and DNA repair processes . The compound’s interactions with metabolic enzymes can lead to changes in metabolite concentrations, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, the compound may be transported via specific membrane transporters and distributed to target tissues where it exerts its biological effects . Understanding these transport mechanisms is essential for elucidating the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it interacts with specific biomolecules and modulates cellular processes . The subcellular localization of this compound is a critical factor in understanding its mechanism of action and therapeutic potential.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 8-Hydroxyodoroside A can be achieved through a multi-step process involving protection, oxidation, and deprotection reactions.", "Starting Materials": [ "Oodoroside A", "Methanol", "Sodium hydroxide", "Hydrogen peroxide", "Acetic anhydride", "Pyridine", "Methanesulfonic acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Protect the hydroxyl group of Oodoroside A using acetic anhydride and pyridine to obtain the acetyl derivative.", "Oxidize the protected Oodoroside A using hydrogen peroxide in methanol to obtain the corresponding lactone.", "Deprotect the lactone using methanesulfonic acid in ethyl acetate to obtain the diol intermediate.", "Treat the diol intermediate with sodium bicarbonate in water to obtain 8-Hydroxyodoroside A." ] } | |
Numéro CAS |
176519-75-8 |
Formule moléculaire |
C30H46O8 |
Poids moléculaire |
0 |
Apparence |
Powder |
Synonymes |
8-Hydroxyodoroside A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(acetylamino)-4-methylphenyl]-2-methylbenzamide](/img/structure/B1180558.png)

